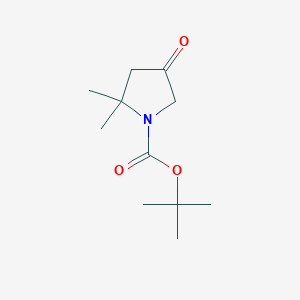

tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMAUXRLFCCWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456616-45-7 | |

| Record name | tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Substitution: Substitution reactions can occur, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules . It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways . It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications . It may be used in the development of drugs targeting specific diseases or conditions .

Industry: Industrially, this compound is used in the production of various chemicals and materials . It may be employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate are listed below, with similarity scores derived from functional group alignment and ring-system modifications:

| CAS No. | Compound Name | Key Substituents | Ring System | Functional Groups | Similarity Score |

|---|---|---|---|---|---|

| 106556-66-5 | Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | Ethyl ester, 3-oxo | Pyrrolidine | Ester, ketone | 0.83 |

| 946497-94-5 | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | 4-Cyano, 3-oxo | Pyrrolidine | Ester, ketone, nitrile | 0.83 |

| 346593-03-1 | tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | 4-oxo | Piperidine (6-membered) | Ester, ketone | 0.82 |

| 32499-64-2 | Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Bicyclic framework | Azabicyclo[3.2.1]octane | Ester, ketone | 0.82 |

Key Structural and Functional Differences

The tert-butyl group in the parent compound confers greater steric protection to the nitrogen, improving stability against acidic or enzymatic degradation.

Position of Oxo Group :

- Shifting the ketone from the 4-position (parent compound) to the 3-position (CAS 946497-94-5) alters electronic distribution, affecting reactivity in subsequent reactions such as nucleophilic additions.

Ring Size and Rigidity: The piperidine analog (CAS 346593-03-1) introduces a six-membered ring, reducing ring strain compared to pyrrolidine. This may influence conformational flexibility and binding affinity in target applications.

Additional Functional Groups: The 4-cyano substituent (CAS 946497-94-5) introduces a strong electron-withdrawing group, which could modulate the compound’s acidity or reactivity in cross-coupling reactions.

Research Findings and Analytical Data

Spectroscopic Characterization

While direct data for the parent compound is unavailable, analogous pyrrolidine derivatives (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) have been characterized using UV, $ ^1H $-NMR, and $ ^{13}C $-NMR spectroscopy. For instance:

Biological Activity

Tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate (CAS No. 1456616-45-7) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a unique five-membered ring structure containing nitrogen, which contributes to its chemical reactivity and interactions with biological targets. Research indicates that it may exhibit anticoagulant and anticancer properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 213.27 g/mol. Its structural characteristics include:

- Pyrrolidine ring : A five-membered ring that enhances its biological activity.

- Tert-butyl group : Provides steric hindrance, potentially influencing its interaction with biological molecules.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 1456616-45-7 |

Anticoagulant Properties

Research has indicated that this compound may act as a factor Xa inhibitor , which is crucial in the coagulation cascade. This suggests potential applications in anticoagulant therapies. Factor Xa plays a pivotal role in the conversion of prothrombin to thrombin, and its inhibition could lead to reduced thrombus formation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of this compound can modulate biochemical pathways involved in cell proliferation and survival. The ability to interact with various cellular receptors involved in cancer signaling pathways makes it a candidate for further development in cancer therapeutics.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. As a pyrrolidine derivative, it can modulate enzyme activity by binding to active sites or allosteric sites, influencing various metabolic pathways.

Case Studies and Research Findings

-

Study on Factor Xa Inhibition :

- A study demonstrated that derivatives of this compound exhibited significant inhibition of factor Xa activity in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in anticoagulation therapy .

- Anticancer Screening :

- Biochemical Pathway Modulation :

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves coupling reactions using tert-butyl protecting groups. A representative method includes:

- Step 1 : Activation of the carboxylic acid using reagents like DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .

- Step 2 : Reaction with an appropriate nucleophile (e.g., amino alcohols) under basic conditions.

- Step 3 : Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Key Conditions : Room temperature, anhydrous solvents, and inert atmosphere to prevent side reactions. Yield optimization requires careful stoichiometric control (e.g., 1.1–1.2 equivalents of activating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- IR Spectroscopy : The carbonyl (C=O) stretch of the pyrrolidinone ring is observed at ~1700 cm⁻¹ .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.1594) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent environmental contamination .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound derivatives?

- Solvent Effects : Record NMR in deuterated chloroform (CDCl₃) or DMSO-d₆ to assess hydrogen bonding interactions that may shift peaks .

- 2D NMR : Use COSY and HSQC to assign overlapping signals, especially in crowded regions (e.g., 2.5–3.5 ppm for pyrrolidine protons) .

- Purity Check : Perform LC-MS to detect impurities (e.g., unreacted starting materials) that may distort integrations .

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between DIPEA concentration, reaction time, and solvent volume .

- In Situ Monitoring : Track reaction progress via TLC or LC-MS to terminate reactions at completion, minimizing decomposition .

Q. How do computational methods contribute to understanding the reactivity of this compound in catalytic processes?

- Quantum Chemical Calculations : Predict transition states and activation energies for nucleophilic attacks on the 4-oxo group using DFT (Density Functional Theory). This helps rationalize regioselectivity in alkylation or acylation reactions .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) simulate plausible pathways, reducing trial-and-error in catalyst screening .

Q. What are the implications of the tert-butyl group's steric effects on the compound's participation in nucleophilic reactions?

The tert-butyl group creates steric hindrance, directing nucleophiles to the less hindered 4-oxo position. For example:

- Alkylation : Bulky electrophiles (e.g., benzyl bromides) favor attack at the carbonyl oxygen over nitrogen due to steric shielding of the pyrrolidine ring .

- Catalysis : In enzyme inhibition studies, the tert-butyl group enhances binding to hydrophobic pockets but may reduce solubility in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.